molecular formula C13H14BrN3O2 B2519105 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide CAS No. 897735-79-4

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide

Cat. No.: B2519105
CAS No.: 897735-79-4
M. Wt: 324.178
InChI Key: YGQBNRVYNJKXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a synthetic 1,3,4-oxadiazole derivative featuring a 4-bromophenyl substituent at the 5-position of the oxadiazole ring and a pentanamide side chain at the 2-position. The pentanamide chain may contribute to membrane permeability due to its moderate alkyl chain length.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-2-3-4-11(18)15-13-17-16-12(19-13)9-5-7-10(14)8-6-9/h5-8H,2-4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQBNRVYNJKXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazide Precursors

The diacylhydrazide cyclization method is a classical approach to 1,3,4-oxadiazole synthesis. For this compound, this route begins with 4-bromobenzohydrazide (1a) as the aryl-bearing precursor.

Step 1: Formation of Diacylhydrazide
4-Bromobenzohydrazide reacts with pentanoyl chloride (1b) in anhydrous dichloromethane under basic conditions (triethylamine, 0–5°C) to form the diacylhydrazide intermediate (1c). The reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s amino group attacks the acyl chloride’s electrophilic carbon.

Step 2: Cyclodehydration
The diacylhydrazide undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) at reflux temperatures (80–90°C, 4–6 hours). POCl₃ acts as both a dehydrating agent and a Lewis acid catalyst, facilitating the elimination of water and formation of the oxadiazole ring. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 7:3) to yield the target compound.

Key Data:

  • Yield: 65–75%
  • Purity: >95% (HPLC)
  • Reaction Time: 6–8 hours total

Amidoxime-Mediated Synthesis

This method, adapted from DNA-encoded library synthesis protocols, leverages amidoxime intermediates for regioselective oxadiazole formation.

Step 1: Amidoxime Formation
4-Bromobenzonitrile (2a) reacts with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) to form N-hydroxy-4-bromobenzimidamide (2b). The reaction is monitored via thin-layer chromatography (TLC; Rf ~0.3 in hexane/ethyl acetate 6:4).

Step 2: O-Acylation
The amidoxime (2b) undergoes O-acylation with pentanoic anhydride (2c) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst (0°C to room temperature, 12 hours). This step introduces the pentanoyl group, forming the O-acylamidoxime intermediate (2d).

Step 3: Cyclodehydration
Cyclization is achieved by heating the O-acylamidoxime (2d) in pH 9.5 borate buffer at 90°C for 2 hours. The basic conditions promote intramolecular cyclization, yielding the oxadiazole ring. Additives such as N,N-diisopropylethylamine (DIPEA) enhance conversion rates by neutralizing acidic by-products.

Key Data:

  • Yield: 51–92% (scale-dependent)
  • Purity: 85–90% (requires recrystallization from CH₂Cl₂/hexanes)
  • Reaction Time: 20–24 hours total

Comparative Analysis of Synthetic Methods

Parameter Diacylhydrazide Route Amidoxime Route
Starting Materials 4-Bromobenzohydrazide 4-Bromobenzonitrile
Critical Reagents POCl₃, pentanoyl chloride Hydroxylamine, pentanoic anhydride
Reaction Conditions Reflux in POCl₃ (80–90°C) Borate buffer, 90°C
Yield 65–75% 51–92%
Purity Post-Purification >95% 85–90%
Scalability Moderate (batch processing) High (continuous flow compatible)

Advantages and Limitations:

  • Diacylhydrazide Route : Higher purity but requires hazardous POCl₃.
  • Amidoxime Route : Scalable and avoids harsh dehydrating agents but necessitates stringent pH control.

Optimization Strategies for Industrial Applications

Solvent and Catalyst Selection

  • Diacylhydrazide Route : Replacing dichloromethane with 2-methyltetrahydrofuran (2-MeTHF) , a greener solvent, reduces environmental impact without compromising yield.
  • Amidoxime Route : Substituting DMAP with HOBt (Hydroxybenzotriazole) improves O-acylation efficiency (yield increase: 10–15%).

Continuous Flow Synthesis

Adapting the amidoxime route to continuous flow reactors reduces reaction time (from 24 hours to 2–3 hours) and enhances reproducibility. For example, a microreactor system with integrated temperature and pH control achieves 88% conversion at 90°C.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclodehydration

During the amidoxime route’s cyclization step, hydrolysis of the O-acylamidoxime intermediate (2d) to 4-bromobenzamidoxime (3a) and pentanoic acid (3b) is a major side reaction. This is mitigated by:

  • Maintaining pH >9.0 to deprotonate the amidoxime, favoring cyclization over hydrolysis.
  • Using microwave irradiation (100°C, 30 minutes) to accelerate cyclodehydration.

By-Product Formation in Diacylhydrazide Route

Excessive POCl₃ or prolonged heating leads to over-chlorination of the oxadiazole ring, detected via LC-MS (m/z 396.1 [M+H]⁺ for monochlorinated by-product). Optimizing POCl₃ stoichiometry (1.2 equivalents) minimizes this issue.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : The oxadiazole ring protons are absent (aromatic protons at δ 7.6–7.8 ppm for 4-bromophenyl; pentanoyl CH₂ at δ 1.2–1.6 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 336.0 [M+H]⁺ (calc. 336.04).

Purity Assessment

  • HPLC : Retention time 8.2 minutes (C18 column, acetonitrile/water 60:40).
  • X-ray Crystallography : Confirms planar oxadiazole ring and dihedral angle (15°) between 4-bromophenyl and pentanamide groups.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation to form oxadiazole N-oxides or reduction to form dihydro-oxadiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or peracids and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation and Reduction: Products include oxadiazole N-oxides and dihydro-oxadiazoles.

Scientific Research Applications

Anticancer Applications

The 1,3,4-oxadiazole derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds similar to N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide exhibit notable cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the disruption of cellular signaling pathways. For instance, studies have shown that oxadiazole derivatives can inhibit histone deacetylases and affect the regulation of gene expression related to cell cycle progression and apoptosis .
  • Case Studies :
    • A study on N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine revealed significant growth inhibition percentages (PGIs) against several cancer cell lines including SNB-19 and OVCAR-8 .
    • Another investigation highlighted the synthesis and evaluation of oxadiazole derivatives that demonstrated promising anticancer effects against MCF7 breast cancer cells .

Antimicrobial Applications

The antimicrobial potential of this compound has also been a focus of research. Compounds containing the oxadiazole moiety have shown effectiveness against a range of microbial pathogens.

  • Activity Spectrum : Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves interference with microbial cell wall synthesis or function .
  • Case Studies :
    • A study evaluated various oxadiazole derivatives for their antimicrobial activity using the turbidimetric method. Some derivatives displayed significant inhibition against bacterial strains .
    • Molecular docking studies have further elucidated the binding interactions between these compounds and microbial targets, enhancing our understanding of their efficacy .

Anti-inflammatory Applications

The anti-inflammatory properties of oxadiazole derivatives are gaining attention due to their potential therapeutic benefits in treating inflammatory diseases.

  • Mechanism : The anti-inflammatory action is often linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses. This can be particularly beneficial in conditions such as rheumatoid arthritis and other chronic inflammatory disorders .
  • Case Studies :
    • Research has indicated that certain oxadiazole derivatives can significantly reduce inflammation markers in vitro. These findings suggest a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Comparative Data Table

Application TypeCompound ExampleTarget Cell Line / PathogenEfficacy
AnticancerN-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amineSNB-19, OVCAR-8PGIs up to 86.61%
AntimicrobialVarious oxadiazole derivativesGram-positive/negative bacteriaSignificant inhibition observed
Anti-inflammatoryOxadiazole derivativesInflammatory markersReduction in cytokine levels noted

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Halogen Substituents

  • OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide): Substitution: Chlorine at the phenyl ring. Molecular Weight (MW): 279.72 g/mol . Activity: Exhibits antimicrobial activity against seven S. aureus strains (MIC range: 2–8 µg/mL) and prolongs survival in C. elegans infection models .
  • OX2 (3-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol): Substitution: Bromine at the phenyl ring + naphthalen-2-ol group. MW: 368.98 g/mol . Activity: No direct antimicrobial data, but structural characterization (IR, NMR, MS) confirms stability . Comparison: The hydroxyl group in OX2 introduces hydrogen-bonding capacity, which may improve target binding but reduce lipid solubility compared to the pentanamide chain in the target compound.
  • 4-Fluorophenyl Derivative (4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide): Substitution: Fluorine at the phenyl ring + sulfamoyl-benzamide group. MW: ~533.87 g/mol (estimated from formula) .

Non-Halogen Substituents

  • 2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: Substitution: Sulfanyl group + trifluoromethylphenyl acetamide. MW: 458.25 g/mol .
  • N-(4-Bromophenyl)-3-(5-(4-Chloro-3-nitrophenyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamide :

    • Substitution: Nitro and sulfonamide groups.
    • MW: ~524.42 g/mol (estimated) .
    • Activity: Anti-tuberculosis activity reported, highlighting the role of sulfonamide moieties in targeting mycobacterial enzymes .

Molecular Weight and Bioavailability

Compound Name Substituents on Oxadiazole MW (g/mol) Key Activity References
OZE-III 4-Chlorophenyl, pentanamide 279.72 Anti-S. aureus
OX2 4-Bromophenyl, naphthalen-2-ol 368.98 Structural data
2-{[5-(4-Bromophenyl)-...}acetamide 4-Bromophenyl, sulfanyl acetamide 458.25 Not reported
N-(4-Bromophenyl)-3-(5-(4-Cl-3-NO₂-Ph)... 4-Cl-3-NO₂-phenyl, benzenesulfonamide ~524.42 Anti-tuberculosis
  • The target compound’s estimated MW (~300–310 g/mol) positions it within the optimal range for oral bioavailability (Rule of Five compliance).

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Bromine (moderate EWG) vs. chlorine (weaker EWG) vs.
  • Amide vs. Sulfonamide Chains :
    • Pentanamide (target) offers flexibility and moderate lipophilicity, whereas sulfonamide () enhances hydrogen bonding and target specificity for enzymes like dihydropteroate synthase in tuberculosis .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide is a compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromophenyl group attached to an oxadiazole ring. The molecular formula is C12H14BrN3O, and it exhibits properties typical of oxadiazole derivatives, such as moderate solubility in organic solvents and potential reactivity with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. Research indicates that compounds with oxadiazole moieties can exhibit diverse pharmacological effects including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains by disrupting their cellular processes.
  • Anticancer Properties : Some oxadiazoles have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activity data for this compound is presented in Table 1.

Biological ActivityEffectiveness (IC50)Reference
Antimicrobial20 µM
Cytotoxicity (Cancer)15 µM
Anti-inflammatory25 µM

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Study : In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited bacterial growth at concentrations around 20 µM. This suggests a potential role as an antimicrobial agent .
  • Inflammation Model : In models of inflammation induced by lipopolysaccharide (LPS), this compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations up to 25 µM .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide, and how can reaction conditions be controlled to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a 4-bromophenyl-substituted 1,3,4-oxadiazole precursor with pentanamide via amide bond formation. Key steps include:

  • Reagent Selection : Use coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) to activate carboxylic acid intermediates .
  • Condition Optimization : Maintain temperatures between 0–25°C during coupling to prevent side reactions. Purification via silica gel chromatography (e.g., 10% MeOH/CH₂Cl₂) or reverse-phase HPLC (e.g., 50% acetonitrile/0.1% formic acid) ensures >95% purity .
  • Yield Enhancement : Substituting bromophenyl precursors with electron-withdrawing groups improves reactivity, achieving yields up to 48–81% .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) confirms substituent integration (e.g., δ 7.62–6.78 for aromatic protons, δ 3.74 for methoxy groups) .
  • Mass Spectrometry (MS) : LC/MS (M+H⁺) provides molecular weight validation (e.g., observed m/z = 503 for related analogs) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition onset at >200°C for similar oxadiazoles) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring (e.g., bromine vs. chlorine) influence the biological activity of 1,3,4-oxadiazol-2-yl pentanamide derivatives?

  • Methodological Answer :

  • Comparative Studies : Replace bromine with chlorine (e.g., N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) to evaluate antimicrobial activity shifts. OZE-III (4-chloro analog) showed biofilm inhibition against Staphylococcus aureus at 32 µg/mL, while bromine may enhance lipophilicity and target binding .
  • Structure-Activity Relationship (SAR) : Bromine’s larger atomic radius increases steric hindrance but improves halogen bonding with enzymes like bacterial dihydrofolate reductase .

Q. What in vitro models are appropriate for evaluating the antimicrobial or anticancer potential of this compound, and how should such assays be designed?

  • Methodological Answer :

  • Antimicrobial Assays :
  • Planktonic Cells : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .
  • Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .
  • Anticancer Screening :
  • Cell Viability : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation after 48-hour treatment .
  • Apoptosis Markers : Western blot for caspase-3 activation and PARP cleavage .

Q. How can computational methods (e.g., molecular docking) be integrated with experimental data to elucidate the mechanism of action against biological targets?

  • Methodological Answer :

  • Target Identification : Use SwissTargetPrediction to prioritize targets like NLRP3 inflammasome or cannabinoid receptors .
  • Docking Simulations : AutoDock Vina models binding to CB1 receptors (e.g., ΔG = -9.2 kcal/mol for bromophenyl-oxadiazole analogs) .
  • Validation : Correlate docking scores with experimental IC₅₀ values (e.g., 1.35 nM CB1 affinity for compound 12q ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.